molecular formula C14H10BrClO2 B320586 4-Bromo-2-chlorophenyl 3-methylbenzoate

4-Bromo-2-chlorophenyl 3-methylbenzoate

Cat. No.: B320586
M. Wt: 325.58 g/mol
InChI Key: CQOMHCLLEBGPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chlorophenyl 3-methylbenzoate is a halogenated aromatic ester characterized by a bromo and chloro substituent on the phenyl ring and a 3-methylbenzoate ester group. The bromo and chloro substituents at the 4- and 2-positions, respectively, confer electronic and steric effects that influence reactivity and stability . The 3-methylbenzoate group may enhance lipophilicity compared to simpler esters, suggesting applications in agrochemicals or pharmaceuticals where controlled release or membrane permeability is critical .

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl) 3-methylbenzoate

InChI

InChI=1S/C14H10BrClO2/c1-9-3-2-4-10(7-9)14(17)18-13-6-5-11(15)8-12(13)16/h2-8H,1H3

InChI Key

CQOMHCLLEBGPDO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrazone Derivative (MFCD05153586)

Key differences include:

  • Molecular Weight : The added complexity increases molecular weight significantly, likely reducing volatility.
Parameter 4-Bromo-2-chlorophenyl 3-methylbenzoate Hydrazone Derivative
Molecular Formula C₁₄H₁₀BrClO₂ (inferred) C₂₉H₂₁BrCl₂N₂O₃
Molecular Weight ~325.6 (estimated) 604.8 (reported)
Key Functional Groups Ester Ester, Hydrazone, Ether
Potential Applications Agrochemical intermediates Pharmaceuticals, ligands

Boronic Acid and Sulfonyl Chloride Derivatives

  • (4-Bromo-2-chlorophenyl)boronic Acid (CAS 1046861-20-4):

    • Functional Group : Boronic acid (–B(OH)₂) enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the ester.
    • Molecular Weight : 235.27 g/mol, significantly lower than the benzoate ester, enhancing solubility in polar solvents .
  • (4-Bromo-2-chlorophenyl)methanesulfonyl Chloride (CAS 1517051-26-1):

    • Functional Group : Sulfonyl chloride (–SO₂Cl) offers reactivity toward nucleophiles (e.g., amines), contrasting with the ester’s hydrolytic stability.
    • Molecular Weight : 303.99 g/mol, with higher polarity due to the sulfonyl group .
Parameter Boronic Acid Sulfonyl Chloride
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrCl₂O₂S
Reactivity Cross-coupling Nucleophilic substitution
Application Organic synthesis Sulfonamide drug precursors

Comparison with Pesticide Derivatives

Organophosphorus pesticides such as profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, CAS 41198-08-7) share the 4-bromo-2-chlorophenyl moiety but replace the benzoate ester with a phosphorothioate group. Key distinctions:

  • Reactivity : Phosphorothioates inhibit acetylcholinesterase, a mode of action absent in benzoate esters.
  • Environmental Impact: Profenofos exhibits higher acute toxicity (LD₅₀ < 50 mg/kg in rats) compared to benzoate esters, which are typically less toxic .
  • Analytical Separation: Thin-layer chromatography (TLC) with benzene:chloroform:ethyl acetate (40:40:20) separates 4-bromo-2-chlorophenol (degradation product) from phosphorothioate derivatives, highlighting differences in polarity .
Parameter 4-Bromo-2-chlorophenyl 3-methylbenzoate Profenofos
Molecular Formula C₁₄H₁₀BrClO₂ (inferred) C₁₁H₁₅BrClO₃PS
Molecular Weight ~325.6 373.6
Functional Group Ester Phosphorothioate
Primary Use Intermediate Insecticide/acaricide
Toxicity (LD₅₀) Likely low (ester class) High (organophosphate)

Comparison with Ketone Derivatives

1-(4-Bromo-2-Chlorophenyl)Ethanone (market data reported by Verified Market Reports) retains the halogenated phenyl group but replaces the ester with a ketone. Differences include:

  • Reactivity : The ketone undergoes nucleophilic addition reactions, unlike the ester’s hydrolysis or transesterification.
  • Applications : Used in pharmaceutical synthesis (e.g., antihistamines) due to its carbonyl group’s versatility .

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